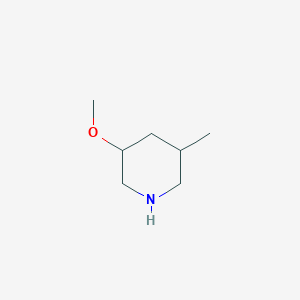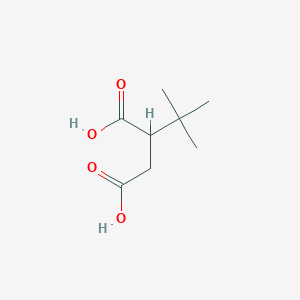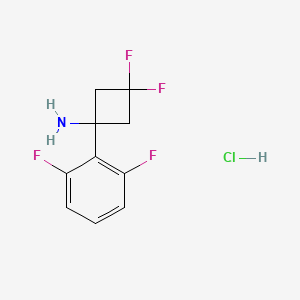
1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride is a fluorinated organic compound. It is characterized by the presence of a cyclobutane ring substituted with difluorophenyl and difluoroamine groups. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving difluorophenyl derivatives.
Introduction of the Difluoroamine Group: This step involves the substitution of hydrogen atoms on the cyclobutane ring with difluoroamine groups using reagents like difluoroamine and appropriate catalysts.
Hydrochloride Salt Formation: The final step is the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of difluorophenyl ketones.
Reduction: Formation of difluorophenyl amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoro groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)ethanone: Shares the difluorophenyl group but differs in the core structure.
2,6-Difluorobenzenesulfonamide: Contains the difluorophenyl group but has a sulfonamide functional group.
Uniqueness
1-(2,6-Difluorophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring structure combined with difluoroamine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H10ClF4N |
|---|---|
Molecular Weight |
255.64 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)-3,3-difluorocyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H9F4N.ClH/c11-6-2-1-3-7(12)8(6)9(15)4-10(13,14)5-9;/h1-3H,4-5,15H2;1H |
InChI Key |
UFTOALDFILKJBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(C2=C(C=CC=C2F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



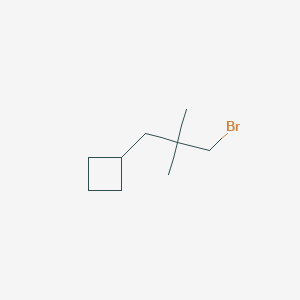


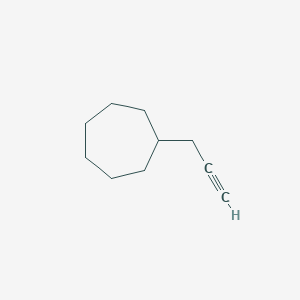



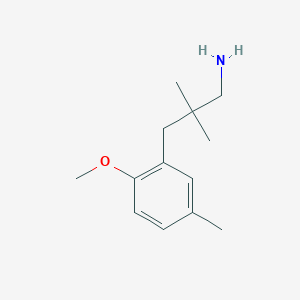
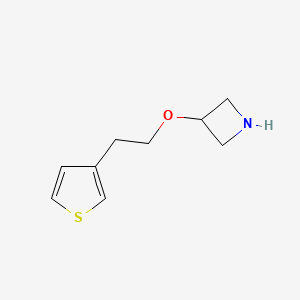
![2-Methyl-3-[4-(propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B13618590.png)

